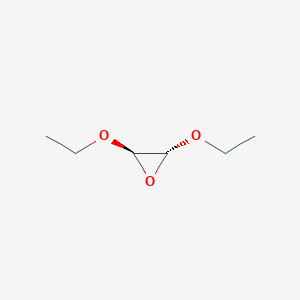

(2R,3R)-2,3-diethoxyoxirane

Beschreibung

(2R,3R)-2,3-Diethoxyoxirane (CAS: 184761-23-7) is a chiral epoxide characterized by two ethoxy groups attached to the oxirane ring in a trans-configuration. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . The ethoxy substituents impart moderate steric bulk and electron-donating effects, influencing its reactivity and physical properties. This compound is primarily used in polymer synthesis and as an intermediate in organic chemistry due to its stereochemical specificity .

Eigenschaften

CAS-Nummer |

184761-23-7 |

|---|---|

Molekularformel |

C6H12O3 |

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

(2R,3R)-2,3-diethoxyoxirane |

InChI |

InChI=1S/C6H12O3/c1-3-7-5-6(9-5)8-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI-Schlüssel |

AMTTVTLMJJQDRN-PHDIDXHHSA-N |

Isomerische SMILES |

CCO[C@H]1[C@@H](O1)OCC |

Kanonische SMILES |

CCOC1C(O1)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-diethoxyoxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of the epoxide with the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of epoxides like this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2,3-diethoxyoxirane undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the epoxide into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted epoxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2,3-diethoxyoxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R,3R)-2,3-diethoxyoxirane involves the interaction of its epoxide ring with various molecular targets. The ring strain in the three-membered epoxide makes it highly reactive, allowing it to participate in a variety of chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new bonds and products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxirane Derivatives

Structural and Functional Group Analysis

The reactivity and applications of epoxides depend heavily on substituent size, electronic effects, and stereochemistry. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Property Comparison

Reactivity and Chemical Behavior

- Electronic Effects :

- Diethoxyoxirane : Ethoxy groups donate electrons via oxygen, activating the epoxide ring for nucleophilic attack. However, steric bulk from the ethoxy groups slightly reduces reactivity compared to simpler epoxides like trimethyloxirane .

- Dicarboxylate Derivatives (e.g., dimethyl or diethyl esters): Ester groups withdraw electrons, making the epoxide less reactive toward nucleophiles. These compounds are often used in controlled ring-opening reactions for pharmaceutical intermediates .

- Steric Effects: Bis(benzyloxymethyl)oxirane: Bulky benzyl groups create significant steric hindrance, limiting access to the epoxide oxygen and reducing reactivity compared to diethoxyoxirane . Oxirane-2,3-dimethanol: Hydroxymethyl groups are less bulky, enhancing water solubility and reactivity in aqueous environments .

Research Findings and Contradictions

- Reactivity Paradox : While ethoxy groups in diethoxyoxirane are electron-donating, their steric bulk can dominate, leading to slower ring-opening compared to less hindered analogs like trimethyloxirane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.